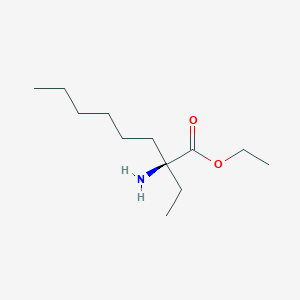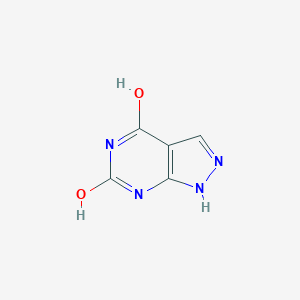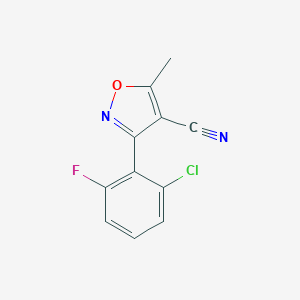![molecular formula C10H19N B066747 (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine CAS No. 176486-94-5](/img/structure/B66747.png)
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine is a complex organic compound with the molecular formula C10H19N and a molecular weight of 153.27 g/mol . This compound is known for its unique structural features, which include a cyclopenta[c]pyridine skeleton with octahydro and dimethyl substitutions. It is a part of a broad spectrum of bioactive natural products and has significant potential in various scientific research fields .
Preparation Methods
The synthesis of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves a highly diastereoselective strategy. One of the notable methods includes a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can furnish the desired compound with excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .
Chemical Reactions Analysis
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts, gold catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-, (4α,4aα,7α,7aα)-: This compound shares a similar cyclopenta structure but differs in its functional groups and substitutions.
Nor-α-skytanthine: Another compound with a similar skeleton but different substituents.
Properties
CAS No. |
176486-94-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
XFDFLVUGOJZRPW-AXTSPUMRSA-N |
SMILES |
CC1CCC2C1CNCC2C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C |
Canonical SMILES |
CC1CCC2C1CNCC2C |
Synonyms |
1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)


![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)






